

# Introduction: Bridging the Gap Between Structure and Function

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## Compound of Interest

Compound Name: 2-Cyclohexylbenzene-1,4-diol

Cat. No.: B1296490

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**2-Cyclohexylbenzene-1,4-diol**, also known as 2-cyclohexylhydroquinone (CAS 4197-75-5), is an aromatic organic compound belonging to the hydroquinone family.[1][2] Its structure, featuring a bulky, lipophilic cyclohexyl group appended to the hydrophilic hydroquinone core, suggests a molecule with amphiphilic character. This unique combination makes it a compound of interest in fields ranging from polymer chemistry to drug development, where properties like antioxidant capacity, solubility, and membrane permeability are paramount.

This guide provides a comprehensive analysis of the core physicochemical properties of **2-Cyclohexylbenzene-1,4-diol**. Due to the scarcity of published experimental data for this specific molecule, we will adopt a dual approach. First, we will present computed data alongside established experimental data for the parent compound, hydroquinone, to provide a scientifically grounded baseline for prediction.[3][4][5] Second, we will detail the authoritative, step-by-step experimental protocols required to empirically determine these properties, thereby providing a complete roadmap for its characterization. This methodology ensures that the guide is not merely a data sheet, but a practical tool for the working scientist.

## Section 1: Chemical Identity and Structural Properties

A precise understanding of a molecule's identity is the foundation of all subsequent analysis.

- IUPAC Name: **2-cyclohexylbenzene-1,4-diol**[2]

- Common Name: 2-cyclohexylhydroquinone
- CAS Number: 4197-75-5[1][2]
- Molecular Formula: C<sub>12</sub>H<sub>16</sub>O<sub>2</sub>[1][2]
- Molecular Weight: 192.25 g/mol [2]
- SMILES: C1CCC(CC1)C2=C(C=CC(=C2)O)O[1]
- InChIKey: SNWSZCGYPHRJEY-UHFFFAOYSA-N[2]

The structure consists of a benzene ring substituted with two hydroxyl groups in the 1 and 4 (para) positions and a cyclohexyl group at the 2 position. The presence of the hydroxyl groups makes it a phenol, susceptible to oxidation and acting as a hydrogen bond donor. The non-polar cyclohexyl ring significantly influences its lipophilicity.

## Section 2: Core Physicochemical Properties - A Comparative Analysis

To contextualize the properties of **2-Cyclohexylbenzene-1,4-diol**, we compare its computed values against the well-documented experimental values of its parent compound, hydroquinone. The addition of the C<sub>6</sub>H<sub>11</sub> group is expected to increase the molecular weight and logP, while decreasing water solubility and potentially altering the melting point.

Property	2-Cyclohexylbenzene -1,4-diol	Hydroquinone (Benzene-1,4-diol)	Rationale for Predicted Differences
Melting Point (°C)	Not Experimentally Available[1]	172[5]	The bulky cyclohexyl group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to the highly symmetric hydroquinone.
Boiling Point (°C)	Not Experimentally Available[1]	287[5]	The increased molecular weight and van der Waals forces suggest a significantly higher boiling point.
Water Solubility (g/L)	Predicted to be low	72 (at 25°C)[4]	The large, non-polar cyclohexyl group will drastically reduce solubility in water compared to the parent compound.
logP (Octanol/Water)	3.7 (Computed, XLogP3)[2]	0.59 (Experimental)[4]	This computed value indicates significantly higher lipophilicity and a preference for non-polar environments, a direct consequence of the cyclohexyl substituent.
pKa	Predicted ~10-11	pKa <sub>1</sub> = 9.9[5]	The electron-donating nature of the alkyl (cyclohexyl) group is expected to slightly increase the pKa

(decrease acidity) of the phenolic protons compared to hydroquinone.

The polar surface area is dominated by the two hydroxyl groups and is therefore identical to that of hydroquinone.

Polar Surface Area (Å<sup>2</sup>)

40.5 (Computed)[2]

40.5

Hydrogen Bond Donors

2 (Computed)[2]

2

Both molecules have two hydroxyl groups capable of donating hydrogen bonds.

Hydrogen Bond Acceptors

2 (Computed)[2]

2

The oxygen atoms in both molecules can act as hydrogen bond acceptors.

## Section 3: Authoritative Experimental Protocols for Characterization

This section provides detailed, self-validating methodologies for determining the key physicochemical properties of **2-Cyclohexylbenzene-1,4-diol**. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Protocol for Melting Point Determination (OECD TG 102)

**Causality:** The melting point is a critical indicator of purity and identity. The capillary method provides a precise temperature range over which the solid-to-liquid phase transition occurs.

**Methodology:**

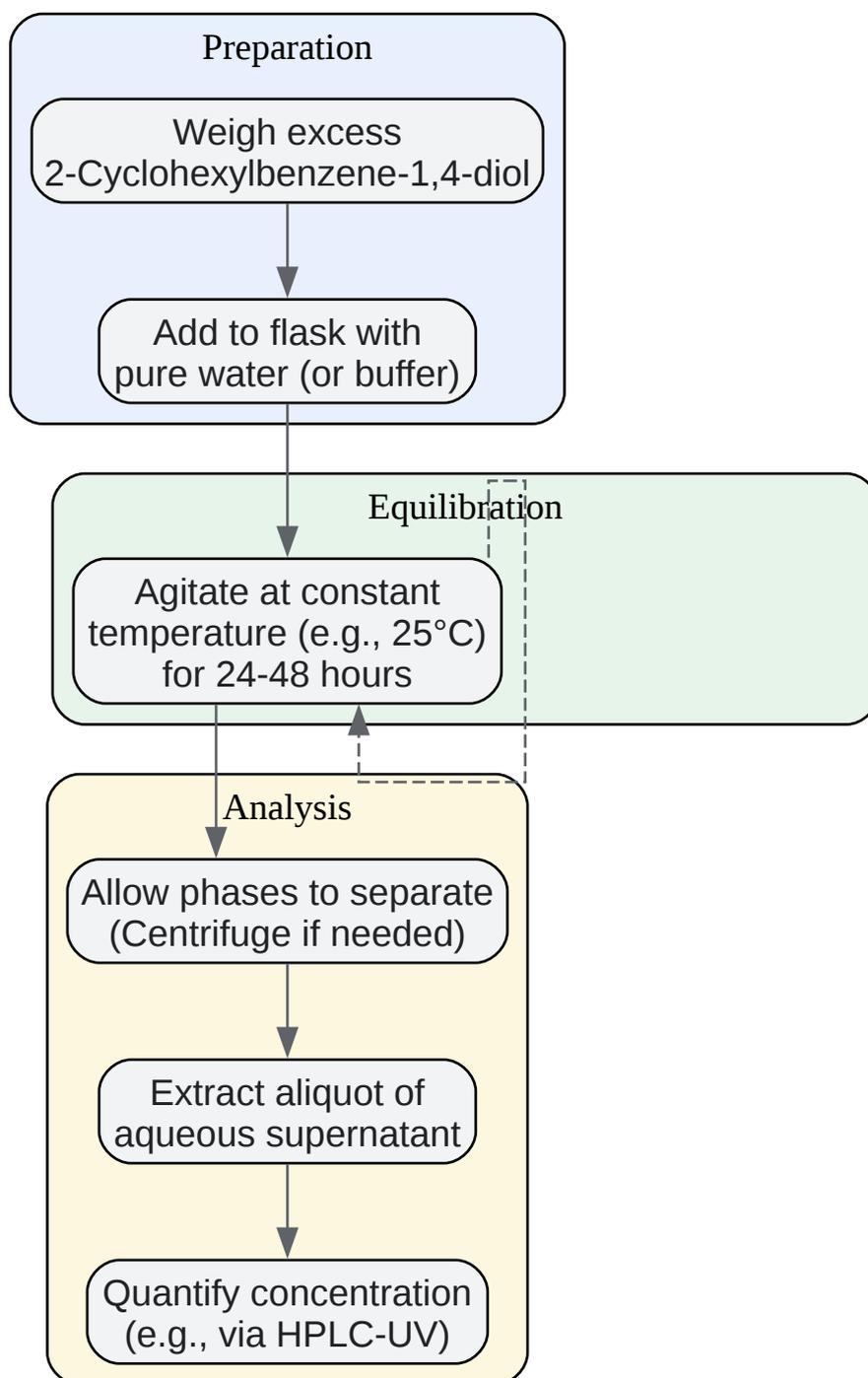
- **Sample Preparation:** Ensure the sample is thoroughly dried and finely powdered.

- Capillary Loading: Load a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Heating Profile:
  - For an unknown compound, perform a rapid preliminary scan (10-20 °C/min) to determine an approximate melting range.
  - For the precise determination, use a new sample and heat rapidly to about 20 °C below the approximate melting point.
  - Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Observation & Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting point is reported as this range.

## Protocol for Aqueous Solubility Determination (OECD TG 105 - Flask Method)

Causality: Solubility dictates bioavailability, formulation possibilities, and environmental fate. The flask method is a gold standard for determining the saturation solubility of a compound in a specific solvent.

Workflow Diagram:



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## Sources

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